molecular formula C17H17NO2 B561465 (2-methyl-3,4-dihydro-1H-isoquinolin-7-yl) benzoate CAS No. 109471-58-1

(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl) benzoate

Cat. No.: B561465
CAS No.: 109471-58-1
M. Wt: 267.328
InChI Key: DBTCJLIBCBSKFW-UHFFFAOYSA-N
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Description

(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl) benzoate is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are characterized by a partially hydrogenated isoquinoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-3,4-dihydro-1H-isoquinolin-7-yl) benzoate typically involves the hydrogenation of isoquinoline derivatives. The process often requires specific catalysts and controlled reaction conditions to achieve the desired product. Common reagents used in the synthesis include hydrogen gas and palladium on carbon (Pd/C) as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation reactors where isoquinoline derivatives are subjected to hydrogenation under high pressure and temperature. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl) benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (2-methyl-3,4-dihydro-1H-isoquinolin-7-yl) benzoate is used as a precursor for the synthesis of more complex organic molecules.

Biology

The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development .

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases .

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (2-methyl-3,4-dihydro-1H-isoquinolin-7-yl) benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the modulation of metabolic pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl) benzoate is unique due to its specific substitution pattern and the presence of a benzoate group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

109471-58-1

Molecular Formula

C17H17NO2

Molecular Weight

267.328

IUPAC Name

(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl) benzoate

InChI

InChI=1S/C17H17NO2/c1-18-10-9-13-7-8-16(11-15(13)12-18)20-17(19)14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3

InChI Key

DBTCJLIBCBSKFW-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1)C=C(C=C2)OC(=O)C3=CC=CC=C3

Synonyms

7-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl-, benzoate (6CI)

Origin of Product

United States

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